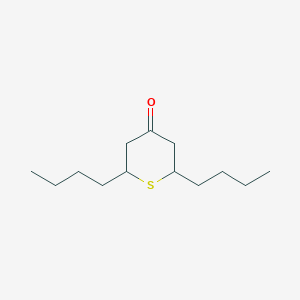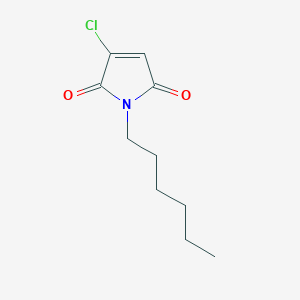
10-Methyl-1-(propan-2-YL)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-1-(propan-2-YL)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by a tricyclic structure with sulfur and nitrogen atoms in the central ring, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-N-methyl-N-(propan-2-yl)aniline with sulfur in the presence of a base, such as sodium hydroxide, to form the phenothiazine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
10-Methyl-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学的研究の応用
10-Methyl-1-(propan-2-YL)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to block dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with histamine receptors, contributing to its antihistamine effects. The compound’s tricyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine.
Thioridazine: Known for its antipsychotic effects and structural similarity to 10-Methyl-1-(propan-2-YL)-10H-phenothiazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the methyl and isopropyl groups on the phenothiazine ring can affect its binding affinity to receptors and its overall therapeutic efficacy.
特性
CAS番号 |
91307-95-8 |
|---|---|
分子式 |
C16H17NS |
分子量 |
255.4 g/mol |
IUPAC名 |
10-methyl-1-propan-2-ylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-11(2)12-7-6-10-15-16(12)17(3)13-8-4-5-9-14(13)18-15/h4-11H,1-3H3 |
InChIキー |
PIUVLQCJSNLVJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


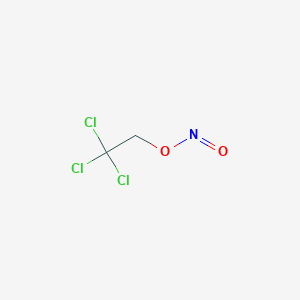
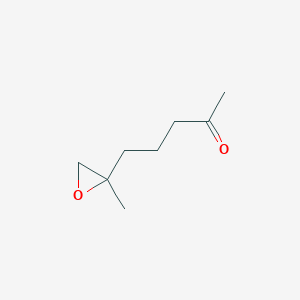
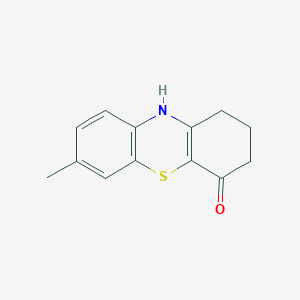
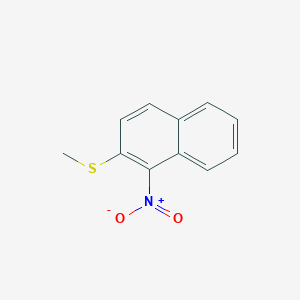
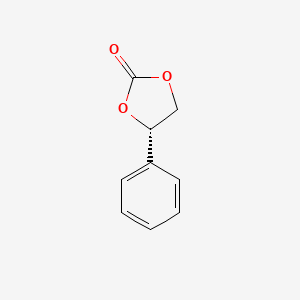
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
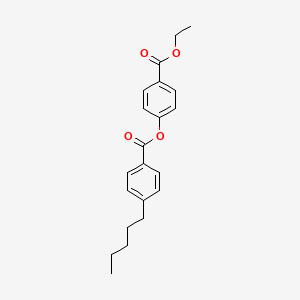

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
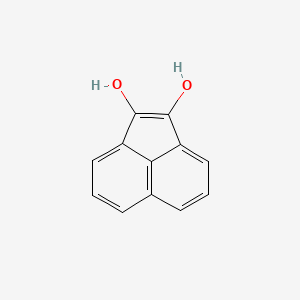
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)

